An In-depth Technical Guide to Sulfo-GMBS: Structure, Properties, and Applications in Bioconjugation
An In-depth Technical Guide to Sulfo-GMBS: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-γ-maleimidobutyryl-oxysulfosuccinimide ester (Sulfo-GMBS), a heterobifunctional crosslinker widely utilized in the fields of biochemistry, immunology, and drug development for the covalent conjugation of biomolecules.
Core Concepts: Chemical Structure and Properties
Sulfo-GMBS is a water-soluble amine-to-sulfhydryl crosslinker.[1][2] Its structure features two reactive groups at opposite ends of a short spacer arm: a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester and a maleimide (B117702) group.[3] The Sulfo-NHS ester reacts with primary amines (like those on lysine (B10760008) residues of proteins) to form stable amide bonds, while the maleimide group reacts with sulfhydryl groups (such as those on cysteine residues) to form stable thioether bonds.[3]
The presence of the sulfonate group on the NHS ring renders the molecule water-soluble, allowing for conjugation reactions to be performed in aqueous buffers without the need for organic solvents.[1][3] This is a significant advantage over its non-sulfonated analog, GMBS. Sulfo-GMBS is a non-cleavable crosslinker, meaning the resulting conjugate is stable under reducing conditions.[1]
| Property | Value | References |
| Synonyms | N-(γ-Maleimidobutyryloxy)sulfosuccinimide ester, sodium salt; Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt | [1][4] |
| Molecular Formula | C12H11N2NaO9S | [1][5] |
| Molecular Weight | 382.28 g/mol | [1][4][6] |
| Spacer Arm Length | 7.3 Å | [1][6] |
| Reactive Groups | Sulfo-NHS ester, Maleimide | [6] |
| Reactivity | Primary amines (-NH2), Sulfhydryls (-SH) | [1][6] |
| Solubility | Water-soluble (up to ~10 mM in aqueous buffers) | [3] |
| Cell Permeability | No | [6] |
Reaction Mechanism and Experimental Protocols
The use of Sulfo-GMBS typically involves a two-step reaction to ensure specificity and prevent self-conjugation.[3][7] First, the Sulfo-NHS ester is reacted with the amine-containing molecule. After removing the excess, unreacted crosslinker, the maleimide-activated molecule is then introduced to the sulfhydryl-containing molecule.
Materials:
-
Conjugation Buffer: Phosphate-buffered saline (PBS) at pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls.[3]
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
Sulfo-GMBS
-
Desalting columns
Procedure:
Step 1: Activation of Amine-Containing Protein
-
Preparation: Dissolve the amine-containing protein in the conjugation buffer at a concentration of 0.1 mM (e.g., 5 mg of a 50 kDa protein in 1 mL).[3][8]
-
Crosslinker Addition: Immediately before use, prepare a 10 mM stock solution of Sulfo-GMBS in the conjugation buffer (3.82 mg/mL).[3] Add a 10- to 50-fold molar excess of the Sulfo-GMBS stock solution to the protein solution.[3] For a 0.1 mM protein solution, adding 100 µL of 10 mM Sulfo-GMBS per mL of protein solution will result in a final crosslinker concentration of 1 mM (a 10-fold molar excess).[3][8]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[3]
-
Removal of Excess Crosslinker: Remove non-reacted Sulfo-GMBS using a desalting column or dialysis.[3] This step is crucial to prevent the maleimide groups from reacting with any sulfhydryl-containing reducing agents that might be used in the next step.
Step 2: Conjugation to Sulfhydryl-Containing Molecule
-
Preparation of Molecule-SH: Ensure the sulfhydryl-containing molecule has a free (reduced) sulfhydryl group. If necessary, reduce disulfide bonds using a reducing agent like TCEP, followed by removal of the reducing agent.[3]
-
Conjugation Reaction: Add the maleimide-activated protein from Step 1 to the sulfhydryl-containing molecule. The reaction should be carried out at pH 6.5-7.5.[3]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.
-
Quenching (Optional): To stop the reaction, a small molecule containing a free sulfhydryl (e.g., cysteine or 2-mercaptoethanol) can be added to react with any remaining maleimide groups.
Applications in Research and Drug Development
Sulfo-GMBS is a versatile tool with numerous applications, primarily centered around the stable linking of two different molecules.
-
Antibody-Enzyme Conjugates: A common application is the creation of antibody-enzyme conjugates for use in immunoassays like ELISA.[1][3][7]
-
Hapten-Carrier Conjugation: Sulfo-GMBS is used to conjugate small molecules (haptens) to larger carrier proteins (like KLH or BSA) to elicit an immune response and generate antibodies against the hapten.[1][3][7] Notably, Sulfo-GMBS is reported to be less immunogenic than other crosslinkers like SMCC, which is advantageous in antibody production.[1][6]
-
Protein-Peptide Conjugation: It is used for linking peptides to proteins for various research purposes, including studying protein-protein interactions.
-
Surface Immobilization: Proteins can be immobilized onto surfaces that have been functionalized with either amine or sulfhydryl groups.
-
Drug-Antibody Conjugates (ADCs): In the realm of drug development, heterobifunctional crosslinkers like Sulfo-GMBS are fundamental in the synthesis of antibody-drug conjugates, where a cytotoxic drug is linked to a monoclonal antibody that targets cancer cells.
Storage and Handling
Proper storage and handling are critical to maintain the reactivity of Sulfo-GMBS.
-
Storage: Upon receipt, Sulfo-GMBS should be stored at -20°C, desiccated.[9][3] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[3]
-
Solution Preparation: Sulfo-GMBS is not stable in aqueous solutions for extended periods due to hydrolysis of the NHS ester. Therefore, solutions should be prepared immediately before use, and any unused reconstituted reagent should be discarded.[3]
Conclusion
Sulfo-GMBS is an invaluable reagent for creating stable, covalent linkages between amine- and sulfhydryl-containing molecules. Its water solubility, defined spacer arm, and high reactivity make it a preferred choice for a wide range of bioconjugation applications, from basic research to the development of sophisticated biotherapeutics. Understanding its chemical properties and adhering to optimized protocols are key to achieving successful and reproducible conjugation results.
References
- 1. cephamls.com [cephamls.com]
- 2. Sulfo GMBS protein crosslinker heterobifunctional non cleavable from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Cross-Linker Sulfo-GMBS | CAS 185332-92-7 Dojindo [dojindo.com]
- 5. Sulfo-GMBS - Immunomart [immunomart.com]
- 6. Thermo Scientific Sulfo-GMBS (N- -maleimidobutyryl-oxysulfosuccinimide ester) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. labmartgh.com [labmartgh.com]
- 9. Sulfo-GMBS (N-γ-maleimidobutyryl-oxysulfosuccinimide ester) 50 mg | Buy Online [thermofisher.com]
